(Z)-3-Hydroxy-2-phenylacrylaldehyde
Overview
Description
(Z)-3-Hydroxy-2-phenylacrylaldehyde is a fluorescent derivative of an aldehyde group. It plays a significant role in the production of polyvinyl alcohol , which finds applications in creating water-resistant paper and plastic materials . Additionally, this compound has been identified in the nervous system.
Molecular Structure Analysis
The molecular formula of This compound is C~9~H~8~O~2~ , with a molecular weight of approximately 148.16 g/mol . Its chemical structure consists of a phenyl group attached to an acrylaldehyde moiety. The Z configuration indicates the relative position of the substituents on the double bond .
Scientific Research Applications
Environmental Analysis and Atmospheric Chemistry : A study by Reisen et al. (2003) investigated hydroxyaldehyde products from hydroxyl radical reactions of Z-3-hexen-1-ol and 2-methyl-3-buten-2-ol. This research is significant in understanding atmospheric chemistry and the formation of hydroxyaldehydes, which are related to (Z)-3-Hydroxy-2-phenylacrylaldehyde. Their findings contribute to our understanding of volatile vegetative emissions and their interactions in the atmosphere (Reisen et al., 2003).
Organic Chemistry and Reaction Mechanisms : Olomola et al. (2016) conducted a study on the acid-catalyzed reactions of salicylaldehyde-derived Baylis-Hillman adducts. Their research elucidates the mechanistic complexity of these reactions, which is relevant for understanding the behavior of compounds like this compound in various chemical environments (Olomola et al., 2016).
Chemical Sensing and Nanotechnology : In a study by Tayade et al. (2014), a Zn(2+) selective chemosensor was synthesized using salicylaldehyde derivatives. The research demonstrates the application of such compounds in creating highly sensitive and selective sensors for metal ions, which can be used for in vitro cellular imaging (Tayade et al., 2014).
Enzyme Mimicry and Catalysis : Research by Zhang et al. (1993) explored the kinetics and mechanism of the hydration of CO2 and dehydration of bicarbonate catalyzed by a zinc (II) complex, which can mimic the function of enzymes. This study is relevant to understanding the catalytic potential of metal complexes involving compounds similar to this compound (Zhang et al., 1993).
Pharmaceutical Chemistry and Drug Development : A study by Ghrairi et al. (2021) on β-chlorovinylaldehydes as intermediates in synthesizing β–fluoroalkoxyvinyl aldehydes and alcohols reveals insights into the synthesis and mechanism of compounds structurally related to this compound. This research is significant for developing new pharmaceuticals and understanding reaction mechanisms in organic synthesis (Ghrairi et al., 2021).
Properties
IUPAC Name |
3-hydroxy-2-phenylprop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAOZWQVAHWEST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CO)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403965 | |
Record name | 3-hydroxy-2-phenylprop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89333-12-0 | |
Record name | 3-hydroxy-2-phenylprop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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